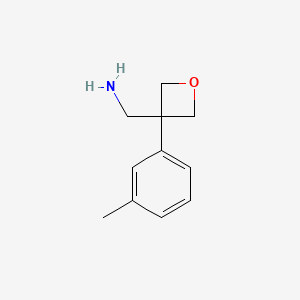

(3-(m-Tolyl)oxetan-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(3-methylphenyl)oxetan-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCNZYNFFLVGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 M Tolyl Oxetan 3 Yl Methanamine

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 106 kJ/mol, which is a driving force for many of its reactions. beilstein-journals.orgmdpi.com This inherent strain, coupled with the polarization of the carbon-oxygen bonds, makes the oxetane ring susceptible to various ring-opening reactions. beilstein-journals.org For 3,3-disubstituted oxetanes, such as the title compound, steric hindrance around the quaternary carbon can influence the regioselectivity of these reactions.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common pathway for the cleavage of the oxetane ring. The regioselectivity of this attack on unsymmetrical oxetanes is primarily governed by steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn In the case of 3-aryl-3-substituted oxetanes, Lewis or Brønsted acid activation is often required to facilitate ring-opening by enhancing the electrophilicity of the ring carbons. beilstein-journals.orgrsc.org

Under acidic conditions, the reaction proceeds via the formation of a transient oxonium ion. Subsequent attack by a nucleophile can occur at either of the ring carbons adjacent to the oxygen. For 3-substituted oxetanes, this can lead to the formation of chiral, highly functionalized three-carbon building blocks. rsc.org While specific studies on (3-(m-Tolyl)oxetan-3-yl)methanamine are limited, research on analogous 3-aryl-oxetanes demonstrates that a variety of nucleophiles, including thiols and amines, can effectively open the ring. beilstein-journals.orgacs.org For instance, the enantioselective ring-opening of 3-phenyloxetane (B185876) with organolithium reagents in the presence of a chiral ligand has been reported, yielding chiral alcohols. acs.org

Table 1: Examples of Nucleophilic Ring-Opening of 3-Aryl Oxetanes

| Oxetane Derivative | Nucleophile | Catalyst/Conditions | Product | Reference |

| 3-Phenyloxetane | Phenyllithium | BF3·OBu2, Chiral Ligand | 1,3-Diphenylpropan-1-ol | acs.org |

| 3-Aryloxetanes | 2-Mercaptobenzothiazoles | Chiral Phosphoric Acid | Chiral 3-Aryl-3-(benzothiazol-2-ylthio)propan-1-ols | acs.org |

This table presents examples of reactions on similar compounds to illustrate the general reactivity.

Electrophilic and Radical Ring-Opening Pathways

Electrophilic ring-opening of oxetanes is also a viable transformation, often leading to ring-enlargement products. magtech.com.cn However, for 3,3-disubstituted oxetanes, these reactions are less common than nucleophilic pathways.

More recently, radical ring-opening reactions of oxetanes have gained attention as a powerful tool for C-C bond formation. beilstein-journals.orgresearchgate.net The generation of radicals from oxetanes can be achieved through various methods, including photoredox catalysis. nih.govnih.govchemrxiv.org Specifically, 3-aryl-3-carboxylic acid oxetanes can serve as precursors to tertiary benzylic oxetane radicals upon decarboxylation. nih.govnih.govchemrxiv.org These radicals can then participate in conjugate additions to activated alkenes, a process known as a Giese-type reaction. beilstein-journals.org The strain of the oxetane ring renders this addition often irreversible, leading to high yields of the desired products. nih.govchemrxiv.org

A cobalt-catalyzed strategy has also been developed to generate nucleophilic radicals from oxetanes, which can then engage in reactions with various electrophiles. researchgate.net This method involves the formation of an alkylated cobalt-complex intermediate, followed by homolytic cleavage of the Co-C bond. researchgate.net

Table 2: Examples of Radical Reactions of 3-Aryl Oxetanes

| Oxetane Precursor | Radical Generation Method | Reaction Partner | Product | Reference |

| 3-Aryl-3-carboxy-oxetanes | Visible Light Photoredox Catalysis | Activated Alkenes | 3-Aryl-3-alkyl-oxetanes | nih.govnih.govchemrxiv.org |

| Oxetanes | Vitamin B12-derived Cobalt Catalyst | Aryl Halides (Ni-catalyzed cross-coupling) | 3-Arylpropan-1-ols | beilstein-journals.org |

This table presents examples of reactions on similar compounds to illustrate the general reactivity.

Ring Expansion and Contraction Methodologies Involving Oxetanes

The strained nature of the oxetane ring also allows for ring expansion and contraction reactions, providing access to other heterocyclic systems. sioc-journal.cn Ring expansion can be achieved through reactions with diazo compounds, metal-catalyzed cycloadditions, or intramolecular rearrangements. sioc-journal.cn For example, reaction with stabilized carbenes can lead to the formation of tetrahydrofurans. beilstein-journals.org

Conversely, ring contraction of larger rings, such as γ-lactones, can be a synthetic route to oxetanes. beilstein-journals.org This methodology, however, is more relevant to the synthesis of oxetanes rather than a reaction of a pre-formed oxetane ring.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle that readily undergoes a variety of common amine reactions. These transformations allow for the incorporation of this unique oxetane-containing scaffold into larger and more complex molecules.

Acylation and Sulfonylation Reactions

The nucleophilic primary amine can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 3: General Conditions for Acylation and Sulfonylation of Primary Amines

| Reaction | Reagent | General Conditions | Product Type |

| Acylation | Acid Chloride, Acid Anhydride | Aprotic solvent, Base (e.g., triethylamine, pyridine) | Amide |

| Sulfonylation | Sulfonyl Chloride | Aprotic solvent, Base (e.g., triethylamine, pyridine) | Sulfonamide |

This table provides general reaction conditions as specific data for the title compound is not available.

Alkylation and Reductive Alkylation Strategies

The primary amine of this compound can be alkylated through various methods. Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be a challenge.

Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine through the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. The introduction of an oxetane group via reductive amination of oxetan-3-one has been shown to improve the metabolic stability of drug candidates. acs.org

While direct alkylation of the primary amine of the title compound is not explicitly detailed, the alkylation of other functional groups in the presence of the oxetane ring has been reported, indicating the stability of the oxetane moiety under certain alkylating conditions. For example, S-alkylation of 2-mercapto-5-aryl-1,3,4-oxadiazoles with bromoalkanoates proceeds without affecting other parts of the molecule. nih.gov

Table 4: General Strategies for Alkylation of Primary Amines

| Reaction | Reagents | General Conditions | Product Type |

| Direct Alkylation | Alkyl Halide | Solvent, Base (optional) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3, NaBH4) | Acidic or neutral pH for imine formation, followed by reduction | Secondary/Tertiary Amine |

This table provides general reaction conditions as specific data for the title compound is not available.

Formation of Amide, Carbamate (B1207046), and Urea (B33335) Derivatives

The primary amine group of this compound serves as a versatile nucleophile for the synthesis of a variety of derivatives, including amides, carbamates, and ureas. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Amide Formation: Amides can be synthesized by reacting the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. libretexts.org Direct condensation with a carboxylic acid often requires high temperatures or the use of coupling agents to facilitate the dehydration process. libretexts.orgnih.govsci-hub.se Common coupling reagents include carbodiimides (e.g., EDC) and phosphonium (B103445) or uronium salts (e.g., HATU). google.com Boron-based reagents, like B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation under milder conditions. nih.gov

Carbamate Formation: Carbamates are typically formed by reacting the amine with a chloroformate, an isocyanate, or by a three-component reaction involving an alcohol, CO₂, and the amine. Research on related oxetane structures shows that amines can be converted into carbamates to improve properties like aqueous solubility. acs.org For instance, the reaction with benzyl (B1604629) chloroformate would yield the corresponding benzyl carbamate. Catalytic one-pot methods have been developed for the coupling of oxetanes, amines, and CO₂ using aluminum-based catalysts to produce functionalized carbamates efficiently. researchgate.net

Urea Derivatives: The synthesis of urea derivatives is commonly achieved by reacting the primary amine with an isocyanate. nih.gov This reaction is generally straightforward and proceeds under mild conditions. nih.govmdpi.com For example, reacting this compound with a suitable aryl or alkyl isocyanate in a solvent like dichloromethane, often in the presence of a non-nucleophilic base like triethylamine, would yield the corresponding unsymmetrical urea. nih.govmdpi.com Studies on similar structures, such as carnosic acid, have utilized a Curtius rearrangement to form an isocyanate intermediate which is then reacted with various amines, including those with oxetane moieties, to produce a library of urea derivatives. mdpi.com

| Derivative | Reagent Type | General Reaction Conditions |

| Amide | Carboxylic Acid + Coupling Agent | Room temperature to moderate heating (e.g., 80°C), various solvents (e.g., MeCN, DCM). nih.govwhiterose.ac.uk |

| Amide | Acid Chloride | Typically at or below room temperature in the presence of a base (e.g., pyridine, triethylamine). |

| Carbamate | Chloroformate (e.g., Benzyl chloroformate) | Presence of a base (e.g., Na₂CO₃, Et₃N) in a suitable solvent. |

| Carbamate | Isocyanate + Alcohol | Often requires a catalyst and may involve heating. nih.gov |

| Urea | Isocyanate | Room temperature in a solvent like THF or DCM, sometimes with a base catalyst. nih.govmdpi.com |

Transformations to Other Nitrogen-Containing Functional Groups

The primary amine of this compound can be converted into a range of other nitrogen-containing functional groups, expanding its synthetic utility.

Secondary and Tertiary Amines: The primary amine can be alkylated to form secondary and tertiary amines using alkyl halides, though controlling the degree of alkylation can be challenging. lumenlearning.com Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine in situ followed by reduction with an agent like sodium cyanoborohydride, offers a more controlled method for synthesizing higher-order amines. lumenlearning.com

Nitriles: The primary amine can be oxidized to a nitrile. Various methods exist, including the use of transition-metal catalysts, photocatalysis, or chemical oxidants like trichloroisocyanuric acid (TCCA). researchgate.net

N-Hydroxylamines: A three-step protocol can convert primary amines to the corresponding N-monoalkylhydroxylamines. This involves cyanomethylation, followed by oxidation with an agent like m-CPBA to form a nitrone, and subsequent hydroxylaminolysis.

Sulfonamides: Reaction with a sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base yields a sulfonamide. This derivative can be further alkylated and the sulfonamide group can act as a protective group that can be removed under specific conditions. tcichemicals.com

Reactivity of the Aromatic Moiety

The m-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and the (aminomethyl)oxetan-3-yl group in a meta-relationship.

Electrophilic Aromatic Substitution on the m-Tolyl Group

The outcome of electrophilic aromatic substitution (EAS) on the m-tolyl ring is dictated by the combined directing effects of the two substituents. organicchemistrytutor.comyoutube.com

Directing Effects: The methyl group (-CH₃) is an activating, ortho-, para-director due to hyperconjugation and its electron-donating inductive effect. savemyexams.comuci.edu The (aminomethyl)oxetan-3-yl substituent is more complex. The primary amine, if unprotected (-CH₂NH₂), is strongly activating and ortho-, para-directing. However, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the amine will be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group. organicchemistrytutor.comlibretexts.org The oxetane ring itself is generally considered to have an electron-withdrawing inductive effect due to the electronegative oxygen atom.

Predicted Regioselectivity:

Under Non-Acidic/Protected Conditions: With the amine group free or protected by a non-deactivating group, both substituents are ortho-, para-directing. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the -CH₂NH₂ group (at C1) are C2 and C6. The synergistic activation at positions C2 and C6 would make them the most likely sites for electrophilic attack, with potential steric hindrance at C2 influencing the outcome.

| Reaction | Reagents | Likely Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | C2, C4, C6 (Ring deactivation expected) |

| Bromination | Br₂, FeBr₃ | C2, C6 (With unprotected amine) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C2, C6 (Potential for N-alkylation and ring deactivation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | C4, C6 (Amine must be protected) |

Side-Chain Modifications and Functionalization of the Aromatic Substituent

The methyl group on the tolyl ring is a site for potential functionalization, primarily through free-radical reactions at the benzylic position. sioc-journal.cnacs.org

Benzylic Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). wikipedia.orgyoutube.comlscollege.ac.in This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. This would produce (3-(3-(bromomethyl)phenyl)oxetan-3-yl)methanamine, a versatile intermediate for further nucleophilic substitutions.

Benzylic Oxidation: The methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 3-(3-(aminomethyl)oxetan-3-yl)benzoic acid. Milder or more controlled oxidation methods could potentially yield the corresponding aldehyde or alcohol.

Benzylic C-H Arylation: Modern methods involving metallaphotoredox catalysis allow for the direct arylation of benzylic C-H bonds in toluene (B28343) derivatives. rsc.org Applying such a method could couple the methyl group with various aryl halides.

Stereochemical Aspects of this compound Transformations

The core structure of this compound is achiral. However, modifications to the molecule can introduce chirality, making the stereoselective synthesis of its analogues a key consideration.

Diastereoselective and Enantioselective Synthesis of Analogues

The synthesis of chiral analogues can be achieved by introducing stereocenters on the oxetane ring or on its substituents. Significant advances in asymmetric catalysis provide routes to such molecules with high stereocontrol.

Enantioselective Oxetane Ring-Opening: Chiral catalysts can be used for the enantioselective ring-opening of prochiral 3-substituted oxetanes. For example, chiral squaramide derivatives have been shown to catalyze the addition of TMSBr to 3-aryl oxetanes with high enantioselectivity, providing access to chiral 1,3-bromohydrin building blocks. These can be further elaborated, demonstrating a pathway to chiral molecules from achiral oxetane precursors.

Enantioselective Desymmetrization: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are effective catalysts for the enantioselective desymmetrization of prochiral 3-substituted oxetanes. sioc-journal.cn This has been applied to the synthesis of chiral 1,4-benzoxazines and 1,4-benzoxazepines through intramolecular ring-opening by a tethered nucleophile. sioc-journal.cnacs.org This principle could be adapted to design syntheses of chiral analogues of this compound where an intramolecular reaction creates a stereocenter.

Synthesis of Substituted Chiral Oxetanes: Iridium-catalyzed coupling of primary alcohols with vinyl epoxides can produce 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters with excellent diastereo- and enantioselectivity. nih.gov Such methodologies could be employed to construct analogues with defined stereochemistry on the oxetane ring.

| Stereoselective Strategy | Catalyst Type | Transformation | Relevance |

| Enantioselective Ring-Opening | Chiral Squaramide | Addition of TMSBr to 3-aryl oxetanes | Access to chiral building blocks from achiral oxetanes. |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (CPA) | Intramolecular ring-opening of 3-substituted oxetanes | Creates chiral centers at C3 of the oxetane ring. sioc-journal.cnacs.org |

| Asymmetric C-C Coupling | Iridium Catalyst | Coupling of alcohols and vinyl epoxides | Synthesis of highly substituted, stereodefined oxetane rings. nih.gov |

Spectroscopic and Structural Characterization of 3 M Tolyl Oxetan 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The predicted ¹H and ¹³C NMR spectra of (3-(m-Tolyl)oxetan-3-yl)methanamine are expected to show distinct signals corresponding to the different hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (m-tolyl) | 7.0 - 7.3 | Multiplet | |

| Oxetane (B1205548) CH₂ (O-CH₂) | 4.5 - 4.8 | Doublet | 6-8 |

| Oxetane CH₂ (C-CH₂) | 4.3 - 4.6 | Doublet | 6-8 |

| Aminomethyl CH₂ | 2.8 - 3.1 | Singlet | |

| Methyl H (m-tolyl) | 2.3 - 2.4 | Singlet | |

| Amine NH₂ | 1.5 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (Oxetane, C-Ar) | 40 - 45 |

| Aromatic C (C-CH₃) | 138 - 140 |

| Aromatic CH | 125 - 130 |

| Oxetane CH₂ (O-CH₂) | 75 - 80 |

| Aminomethyl CH₂ | 45 - 50 |

| Methyl C (m-tolyl) | 20 - 22 |

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a correlation between the two diastereotopic protons on the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the signals of the oxetane and aminomethyl methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in connecting the m-tolyl group to the quaternary carbon of the oxetane ring and linking the aminomethyl group to the same quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This could help to confirm the spatial relationship between the aminomethyl group and the m-tolyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. The molecular formula of the compound is C₁₁H₁₅NO.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1046 |

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation.

Loss of the aminomethyl group: A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the oxetane ring and the aminomethyl group, resulting in the loss of a •CH₂NH₂ radical (m/z 30) and the formation of a stable benzylic carbocation.

Oxetane ring opening: The strained oxetane ring can undergo ring-opening fragmentation. This could involve the loss of formaldehyde (B43269) (CH₂O, m/z 30) or ethylene (B1197577) oxide (C₂H₄O, m/z 44) fragments.

Benzylic cleavage: Fragmentation of the m-tolyl group could occur, leading to the formation of a tropylium (B1234903) ion (m/z 91) or related fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

| C-O-C Stretch (Oxetane) | 950 - 1150 | Strong |

The presence of a primary amine would be indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong absorption band for the C-O-C stretch of the oxetane ring would be a key diagnostic feature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method would provide definitive information on the bond lengths, bond angles, and conformation of this compound in the solid state. The process involves growing a single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be elucidated. nih.gov

For this compound, a key outcome of X-ray crystallography would be the confirmation of the relative stereochemistry of the substituents on the oxetane ring and the conformation of the tolyl group.

Hypothetical Crystallographic Data Table:

Since experimental data is unavailable, the following table is a template illustrating how crystallographic data for this compound would typically be presented.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H15NO |

| Formula Weight | 177.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.115 |

| R-factor (%) | 4.5 |

Advanced Analytical Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of a stereocenter at the 3-position of the oxetane ring, this compound can exist as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov Polysaccharide-based CSPs are commonly used for the separation of chiral pharmaceuticals. nih.gov

Hypothetical Chiral HPLC Data Table:

This table illustrates the type of data that would be obtained from a chiral HPLC analysis of this compound.

| Parameter | Hypothetical Value |

| HPLC System | Agilent 1260 Infinity II |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. For this compound, GC-MS would be used to assess its purity and confirm its molecular weight and fragmentation pattern.

The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule. Derivatization may sometimes be employed to improve the chromatographic properties of amines. nih.gov

Hypothetical GC-MS Data Table:

The following table exemplifies the data that would be generated from a GC-MS analysis of this compound.

| Parameter | Hypothetical Value |

| GC System | Agilent 7890B |

| MS System | Agilent 5977A |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (m/z) | 40-400 |

| Retention Time | 12.8 min |

| Molecular Ion [M]⁺ | 177 |

| Key Fragment Ions (m/z) | 162, 148, 132, 120, 91 |

Theoretical and Computational Studies of 3 M Tolyl Oxetan 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For "(3-(m-Tolyl)oxetan-3-yl)methanamine," these computational methods can elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in predicting a molecule's chemical reactivity and its role in chemical reactions. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and based on general principles of FMO theory, as specific data for this compound was not found in the search results.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -8.5 | N (amino), C (tolyl ring) |

| LUMO | -1.2 | C, O (oxetane ring), C (tolyl ring) |

| HOMO-LUMO Gap | 7.3 | - |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The ESP map is generated by calculating the electrostatic potential at the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral potential. researchgate.net

For this compound, an ESP analysis would highlight the electronegative oxygen atom of the oxetane (B1205548) ring and the nitrogen atom of the aminomethyl group as regions of high electron density (red), making them susceptible to electrophilic attack and likely sites for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic ring would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net This analysis provides a visual representation of the molecule's reactivity and its potential interaction with other molecules or biological targets. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Flexibility and Torsional Potential Studies

Molecular dynamics (MD) simulations can provide a detailed picture of the flexibility of this compound. nih.govarxiv.org By simulating the motion of the atoms over time, MD can reveal the dynamic range of conformations accessible to the molecule. mdpi.com Torsional potential studies, a component of this analysis, focus on the energy barriers associated with the rotation around specific single bonds. For this molecule, the torsional potentials for the bonds connecting the side chains to the oxetane ring would be of particular interest. Understanding the flexibility and the energy barriers for conformational changes is crucial for predicting how the molecule might adapt its shape to bind to a receptor or enzyme. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at an atomic level. mdpi.compitt.edu By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies, providing a detailed understanding of the reaction pathway. riken.jp

For this compound, computational methods could be employed to study various reactions, such as its synthesis or its metabolic pathways. For instance, the formation of the oxetane ring could be modeled to understand the stereochemical outcome of the reaction. beilstein-journals.org Similarly, if the compound is a substrate for an enzyme, computational methods could be used to elucidate the mechanism of the enzymatic reaction, including the binding of the substrate and the catalytic steps. pitt.edu These studies often employ DFT or higher-level ab initio methods to accurately describe the electronic changes that occur during the reaction. riken.jp

Transition State Calculations for Oxetane Ring Formation and Opening

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, these calculations can model the energetics of both the formation and the cleavage of the strained four-membered oxetane ring.

The formation of the oxetane ring likely proceeds through an intramolecular Williamson ether synthesis or a similar nucleophilic cyclization. Transition state calculations for such reactions would involve identifying the geometry of the highest energy point along the reaction coordinate. This includes determining the optimal bond-forming distances and angles as the nucleophilic oxygen attacks the carbon bearing a leaving group. The energy barrier calculated for this transition state provides a quantitative measure of the reaction's feasibility.

Conversely, the opening of the oxetane ring is a critical reaction, often driven by nucleophilic or electrophilic attack. Computational studies can model these ring-opening reactions under various conditions. For instance, the mechanism of aminolysis of related epoxides has been studied using quantum chemical calculations at the M06-2X/6–31++G** level of theory. researchgate.net Similar computational approaches can be applied to the oxetane ring of this compound to predict its reactivity towards different nucleophiles. These calculations would help in understanding the regioselectivity of the ring-opening, predicting whether the nucleophile will attack the more or less sterically hindered carbon of the oxetane.

Rational Design and Prediction of Synthetic Routes

Computational chemistry plays a significant role in the rational design and prediction of synthetic pathways. By evaluating the thermodynamics and kinetics of potential reaction steps, chemists can prioritize routes that are more likely to be successful.

For a molecule like this compound, computational methods can be used to:

Identify Precursors and Key Intermediates: Retrosynthetic analysis, aided by computational evaluation of bond disconnection energies, can suggest viable starting materials and key intermediates.

Evaluate Reaction Conditions: Computational models can predict the effect of different solvents, catalysts, and temperatures on reaction outcomes. For example, in the synthesis of related heterocyclic systems, computational predictions have been used to understand regioselectivity in transition-metal-catalyzed reactions. acs.org

Explore Novel Synthetic Strategies: In silico screening of potential reactions can lead to the discovery of new and more efficient synthetic routes. This is particularly valuable for constructing complex three-dimensional scaffolds. whiterose.ac.ukwhiterose.ac.uk

Structure-Property Relationship Studies (Non-Biological Focus)

Understanding the relationship between a molecule's structure and its physical and chemical properties is fundamental to its application. For this compound, computational methods can provide a deep understanding of its non-biological properties.

Understanding Intramolecular Interactions and Stability

The three-dimensional structure of this compound is governed by a complex interplay of intramolecular interactions. Computational methods such as quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots can be used to visualize and quantify these interactions.

Key intramolecular interactions that can be studied include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, potentially interacting with the oxygen atom of the oxetane ring. The strength and geometry of this interaction can be calculated.

Steric Hindrance: The relative orientation of the m-tolyl group and the aminomethyl group can lead to steric strain. Conformational analysis can identify the most stable low-energy conformers.

The stability of the oxetane ring itself is a subject of interest. The inherent ring strain of the four-membered ring can be quantified computationally and compared to other cyclic systems.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, the following spectroscopic parameters can be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted with reasonable accuracy using methods like density functional theory (DFT). These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectra: Vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This can help in identifying characteristic functional groups, such as the N-H and C-O stretches.

Mass Spectrometry (MS) Fragmentation: While predicting a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns by calculating the energies of potential fragment ions. aip.org

Furthermore, reactivity trends can be predicted by calculating various molecular descriptors:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity towards electrophiles and nucleophiles.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

By combining these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its synthesis and further exploration of its properties.

Applications of 3 M Tolyl Oxetan 3 Yl Methanamine As a Building Block in Organic Synthesis

Utilization in Scaffold Diversification and Complexity Generation

The incorporation of three-dimensional fragments into drug-like molecules is a widely adopted strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved selectivity and pharmacokinetic profiles. nih.govnih.gov (3-(m-Tolyl)oxetan-3-yl)methanamine serves as an exemplary building block for this purpose, enabling significant scaffold diversification and the generation of molecular complexity.

Introduction of the Oxetane-Aminomethyl-Tolyl Motif into Complex Molecular Architectures

The unique trifunctional nature of this compound, featuring a nucleophilic primary amine, a sterically defined m-tolyl group, and a polar oxetane (B1205548) ring, allows for its seamless integration into a variety of complex molecular frameworks. The primary amine serves as a handle for a wide array of chemical transformations, including amidation, reductive amination, and nucleophilic substitution reactions. This enables the covalent linkage of the oxetane-aminomethyl-tolyl motif to a core scaffold, thereby introducing a distinct three-dimensional element.

Synthesis of Libraries of Oxetane-Containing Compounds

The amenability of the primary amine in this compound to a broad range of coupling reactions makes it an ideal building block for the construction of compound libraries for high-throughput screening. Through parallel synthesis techniques, this building block can be reacted with a diverse set of carboxylic acids, aldehydes, sulfonyl chlorides, and other electrophiles to rapidly generate a large collection of structurally related but functionally diverse molecules.

This approach allows for a systematic exploration of the chemical space around a particular pharmacophore. By varying the substituents attached to the amine, medicinal chemists can fine-tune the physicochemical and pharmacological properties of the resulting compounds. For instance, a library of amides derived from this compound and various carboxylic acids can be synthesized to probe the structure-activity relationship (SAR) of a particular biological target. The oxetane-tolyl portion of the molecule acts as a constant structural anchor, while the variable R-group allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

| Reagent Class | Reaction Type | Resulting Functional Group |

| Carboxylic Acids | Amidation | Amide |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |

| Sulfonyl Chlorides | Sulfonamidation | Sulfonamide |

| Isocyanates | Addition | Urea (B33335) |

| Acyl Chlorides | Acylation | Amide |

Table 1: Representative Reactions for Library Synthesis using this compound. This table illustrates the versatility of the primary amine for creating a diverse set of derivatives.

Role in Novel Heterocycle Synthesis and Functionalization

Heterocyclic structures are at the core of a vast number of pharmaceuticals. The unique reactivity of this compound makes it a valuable precursor for the synthesis and functionalization of novel heterocyclic systems.

Formation of Fused or Spirocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a latent electrophilic center in the strained oxetane ring, can be exploited in the synthesis of fused or spirocyclic systems. While direct intramolecular reactions leading to the formation of a new ring involving the tolyl group are less common, the amine functionality provides a key reactive site for annulation reactions.

For instance, condensation of the primary amine with a dicarbonyl compound or its equivalent can initiate a sequence of reactions leading to the formation of a new heterocyclic ring fused to a molecular scaffold. More strategically, the oxetane ring itself can participate in ring-opening reactions under specific conditions to generate more complex architectures, although this is a less common application for this particular building block.

A more direct application lies in the synthesis of spirocyclic systems. The primary amine can be used to form a larger ring that incorporates the 3-position of the oxetane, creating a spirocyclic junction. For example, reaction with a molecule containing two electrophilic sites could lead to the formation of a macrocycle that is spiro-fused to the oxetane. While specific examples utilizing this compound are not prominently reported, the synthesis of spirocyclic oxetanes through various synthetic strategies is a known approach to introduce three-dimensionality into molecules. acs.org

Derivatization of Existing Heterocyclic Architectures

One of the most powerful applications of this compound is in the derivatization of existing heterocyclic cores. The primary amine can act as a nucleophile in substitution reactions on electron-deficient heterocycles or be transformed into other functional groups that can then participate in a variety of coupling reactions.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated heterocycle, such as a chloropyrimidine or chloropyrazine, with the amine of this compound. This reaction directly appends the oxetane-aminomethyl-tolyl motif to the heterocyclic core, often leading to a significant modulation of the parent molecule's biological activity and physicochemical properties. This approach has been successfully employed in the development of various kinase inhibitors and other therapeutic agents where the oxetane moiety serves to improve solubility and metabolic stability. nih.gov

| Heterocyclic Core | Reaction Type | Application |

| Pyrimidine | Nucleophilic Aromatic Substitution | Kinase Inhibitors |

| Pyrazine | Nucleophilic Aromatic Substitution | GPCR Modulators |

| Triazine | Nucleophilic Aromatic Substitution | Antiviral Agents |

| Quinoline | Amidation of a carboxylic acid derivative | Anticancer Agents |

Table 2: Examples of Heterocyclic Architectures Derivatized with Oxetane-Containing Amines. This table provides examples of common heterocyclic cores that can be functionalized using building blocks like this compound.

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound can serve as a precursor for the synthesis of more complex and advanced synthetic intermediates. The primary amine can be protected and the oxetane ring can be chemically manipulated, or vice versa, to access a range of novel building blocks.

For example, the amine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected intermediate can then undergo reactions involving the tolyl ring, such as electrophilic aromatic substitution, to introduce additional functionality. Subsequent deprotection of the amine would then provide a more highly functionalized building block for further synthetic elaboration.

Furthermore, the primary amine can be converted into other functional groups, such as an azide (B81097) or an isocyanate. These transformations open up new avenues for cycloaddition reactions (e.g., "click" chemistry with the azide) or for the introduction of urea or carbamate (B1207046) linkages. Such derivatization significantly expands the synthetic utility of the original building block, allowing for the construction of an even wider array of complex molecular structures. While specific industrial-scale syntheses of advanced intermediates from this compound are proprietary, the chemical principles for such transformations are well-established in organic synthesis. google.com

Development of New Synthetic Methodologies Leveraging the Compound's Unique Reactivity

The unique structural features of this compound, namely the strained four-membered oxetane ring and the nucleophilic primary amine, open avenues for the development of novel synthetic methodologies. The inherent ring strain of the oxetane, comparable to that of epoxides, renders it susceptible to ring-opening reactions, while the aminomethyl group provides a convenient handle for a multitude of chemical transformations. whiterose.ac.ukethz.ch

The reactivity of the oxetane ring can be exploited in the presence of various reagents. For instance, treatment with strong acids or Lewis acids can facilitate ring-opening to afford diol derivatives. This reactivity allows for the development of methodologies to access complex molecular scaffolds that would be challenging to synthesize through other routes.

Furthermore, the primary amine functionality of this compound serves as a versatile nucleophile. It can readily participate in a wide range of classical and contemporary organic reactions, including but not limited to:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form the corresponding amides.

Urea and Thiourea (B124793) Synthesis: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, a common motif in pharmacologically active compounds. mdpi.com

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to furnish secondary or tertiary amines.

N-Arylation and N-Alkylation: Participation in cross-coupling reactions or classical substitution reactions to introduce further diversity.

The combination of the ring-opening potential of the oxetane and the diverse reactivity of the amino group allows for the development of sequential or one-pot multicomponent reactions. For example, a methodology could be envisioned where the amine is first functionalized, followed by a subsequent ring-opening of the oxetane to introduce additional functional groups, leading to the rapid construction of complex and highly functionalized molecules.

The m-tolyl group, while seemingly a passive substituent, can also influence the compound's reactivity and physical properties. Its steric bulk can direct the approach of reagents, potentially leading to diastereoselective transformations. Moreover, its lipophilicity can be advantageous in modulating the solubility and other physicochemical properties of the resulting molecules, a critical aspect in medicinal chemistry. The presence of the m-tolyl moiety is a feature found in various biologically active molecules, suggesting its utility in drug design. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reagent/Catalyst | Reaction Type | Potential Product Scaffold |

| Carboxylic Acid/Coupling Agent | Amide Formation | N-Acylated this compound |

| Isocyanate | Urea Formation | N'-Substituted-N-((3-(m-Tolyl)oxetan-3-yl)methyl)urea |

| Aldehyde/Reducing Agent | Reductive Amination | N-Alkyl-(3-(m-Tolyl)oxetan-3-yl)methanamine |

| Lewis Acid/Nucleophile | Oxetane Ring Opening | 1-Amino-2-(hydroxymethyl)-2-(m-tolyl)propan-4-ol derivative |

| Aryl Halide/Palladium Catalyst | N-Arylation | N-Aryl-(3-(m-Tolyl)oxetan-3-yl)methanamine |

The development of synthetic methodologies based on this compound holds significant promise for accessing novel chemical space. The ability to leverage both the inherent reactivity of the oxetane ring and the versatility of the aminomethyl group in a single building block provides a powerful strategy for the efficient synthesis of complex and diverse molecular architectures with potential applications in various fields of chemical science.

Future Research Directions in the Chemistry of 3 M Tolyl Oxetan 3 Yl Methanamine

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 3,3-disubstituted oxetanes often involve multi-step sequences. acs.orgrsc.org While methods for accessing similar structures exist, dedicated efforts are needed to develop novel and sustainable pathways specifically for (3-(m-Tolyl)oxetan-3-yl)methanamine.

Future research should focus on:

Catalytic C-H Arylation: Developing methods for the direct C-H arylation of 3-(aminomethyl)oxetane precursors would offer a more atom-economical approach. High-throughput experimentation could accelerate the optimization of Ni/aldehyde photocatalysis for this transformation. rsc.org

Flow Chemistry: Continuous flow technologies could enable the safe and scalable generation of reactive intermediates, such as 3-oxetenyllithium, from readily available precursors like 3-iodooxetane (B1340047), which could then be functionalized.

Photochemical Methods: Light-induced reactions, such as the Paternò-Büchi reaction between carbonyls and alkenes, present a green alternative for constructing the oxetane (B1205548) ring. beilstein-journals.orgresearchgate.netresearchgate.net Further investigation into photocatalytic decarboxylative alkylation of 3-aryl-oxetane carboxylic acids could also provide a mild route to related structures. researchgate.net

| Synthetic Strategy | Precursors | Key Features |

| Catalytic C-H Arylation | 3-(Aminomethyl)oxetane, m-tolyl source | Atom-economical, potential for late-stage functionalization |

| Flow Chemistry | 3-Iodooxetane, electrophiles | Scalable, controlled reaction conditions |

| Photochemical Synthesis | Carbonyls, alkenes | Green, utilizes light energy |

Investigation of Undiscovered Reactivity Profiles and Transformations

The strained four-membered ring of this compound suggests a rich and varied reactivity profile that remains largely untapped. Understanding its behavior under different reaction conditions is crucial for its application as a synthetic intermediate.

Key areas for investigation include:

Ring-Opening Reactions: A systematic study of nucleophilic, electrophilic, and radical ring-opening reactions would provide valuable insights into the compound's stability and reactivity. magtech.com.cn The regioselectivity of these reactions, influenced by steric and electronic effects of the m-tolyl and aminomethyl groups, should be a primary focus.

Catalytic Ring-Opening/Cyclization Cascades: Exploring catalytic systems, such as those based on indium triflate, could lead to novel transformations, for instance, the synthesis of oxazolines from 3-amido oxetanes through an intramolecular cyclization. rsc.org

Radical Chemistry: The generation and reactivity of radicals centered on the aminomethyl group or the benzylic position of the tolyl group could open up new avenues for functionalization. researchgate.net

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental work.

Future computational studies should aim to:

Conformational Analysis: Determine the preferred conformations of the molecule and the puckering of the oxetane ring, which significantly influences its physical and chemical properties. beilstein-journals.org

Reaction Mechanism Elucidation: Use Density Functional Theory (DFT) calculations to model potential reaction pathways for its synthesis and derivatization, including transition states and activation energies. This can help in understanding selectivity and optimizing reaction conditions. nih.govresearchgate.net

Prediction of Physicochemical Properties: Calculate properties such as LogP, pKa, and metabolic stability to assess its potential as a drug-like molecule and guide the design of new derivatives with improved properties. nih.gov

| Computational Method | Application | Predicted Outcome |

| DFT Calculations | Reaction mechanism studies | Transition states, activation energies, regioselectivity |

| Molecular Dynamics | Conformational analysis | Ring puckering, substituent orientation |

| QSAR Modeling | Property prediction | LogP, pKa, metabolic stability |

Expansion of its Role as a Versatile Synthetic Intermediate

The bifunctional nature of this compound, possessing both a reactive oxetane ring and a primary amine, makes it an attractive building block for the synthesis of more complex molecules.

Research in this area should focus on:

Medicinal Chemistry Scaffolds: Utilizing the compound as a starting material for the synthesis of novel spirocyclic and fused heterocyclic systems with potential biological activity. researchgate.netresearchgate.net Its role as a bioisostere for benzamides should be further explored by synthesizing and evaluating a library of derivatives. nih.gov

Polymer Chemistry: Investigating its potential as a monomer in ring-opening polymerization to create novel polycarbonates or other functional polymers. The copolymerization with CO2, for example, could lead to biodegradable materials. rsc.org

Materials Science: Exploring the incorporation of this motif into functional materials, where the rigid oxetane core and the functionalizable amine group could impart unique properties. researchgate.net

Application of Green Chemistry Principles in its Synthesis and Derivatization

Adhering to the principles of green chemistry is paramount in modern synthetic chemistry. Future research on this compound should prioritize environmentally benign methods.

This includes:

Catalyst Development: Focusing on the use of earth-abundant and non-toxic metal catalysts or organocatalysts for its synthesis and transformations. rsc.orgacs.org

Solvent Selection: Employing greener solvents or solvent-free reaction conditions where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Photochemical reactions and catalytic C-H activation are promising in this regard. rsc.orgresearchgate.net

Renewable Feedstocks: While challenging, long-term research could explore the synthesis of the oxetane core from renewable resources.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical entity with wide-ranging applications.

Q & A

Q. What in silico methods predict bioavailability and BBB penetration?

- Answer:

- Permeability: Molecular dynamics (MD) simulations assess membrane diffusion.

- Drug-likeness: SwissADME predicts logP, pKa, and Rule-of-Five compliance.

- BBB penetration: Docking studies with P-glycoprotein models estimate efflux risks .

Notes

- Contradictions in Data: Variability in purity (e.g., 95% vs. 97%) across sources may reflect differences in synthesis or analytical methods. Cross-validate with multiple techniques .

- Methodological Rigor: Always include control experiments (e.g., blank runs for catalysis studies) and replicate assays to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.